STO-609

描述

STO609 是一种特异性的、可穿透细胞的钙/钙调蛋白依赖性蛋白激酶激酶 (CaM-KK) 抑制剂。 它以其在抑制重组 CaM-KKα 和 CaM-KKβ 亚型活性方面的选择性和效力而闻名 。 这种化合物已被广泛用于科学研究,以研究 CaM-KK 介导的途径在体外和体内中的生理意义 。

准备方法

STO609 的合成涉及多个步骤。起始原料 3-溴-7H-苯并咪唑并[2,1-a]苯并[de]异喹啉-7-酮,由中谷等人采用方法制备。 该化合物与氰化亚铜在吡啶中反应,然后用硫酸在乙酸水溶液中水解 3-氰基-7H-苯并咪唑并[2,1-a]苯并[de]异喹啉-7-酮,得到 STO609,为黄色固体 。 从乙酸中重结晶得到纯的 STO609,以 1:1 的摩尔比为乙酸加合物 。

化学反应分析

Step 1: Cyanide Substitution

-

Reactants : 4-Bromo-1,8-naphthoic anhydride (25 g, 90.2 mmol), copper(I) cyanide (9.2 g, 102 mmol).

-

Conditions : Heated in pyridine (250 mL) at 150°C for 25 hours in a pressure vessel .

-

Mechanism : The bromide undergoes nucleophilic substitution with cyanide, forming a cyano intermediate.

Step 2: Hydrolysis and Purification

-

The intermediate is hydrolyzed under acidic conditions (1 N HCl) to yield the carboxylic acid derivative.

-

Purification : High-performance liquid chromatography (HPLC) is used to isolate the final product, yielding STO-609 as a bright yellow powder (31.2 g, 99%) .

Key Reaction Data

| Step | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | 4-Bromo-1,8-naphthoic anhydride, CuCN | 150°C, 25 hr | N/A | |

| 2 | Hydrolysis with HCl | RT, 1 hr | 99% |

Metabolic Reactions

This compound undergoes hepatic metabolism via cytochrome P450 enzymes, primarily CYP1A2 , forming three mono-hydroxylated metabolites .

In Vitro Metabolism

-

Substrate : this compound (30 μM).

-

Conditions : Incubation with human liver microsomes (HLM) and NADPH (1 mM) at 37°C for 30 min .

-

Analytical Method : UHPLC-QTOFMS with electrospray ionization (positive mode) .

Metabolite Profile

| Metabolite | Modification | Enzyme Responsible | Reference |

|---|---|---|---|

| M1 | Hydroxylation at aromatic ring | CYP1A2 | |

| M2 | Hydroxylation at benzimidazole | CYP1A2 | |

| M3 | Hydroxylation at naphthoyl group | CYP1A2 |

Enzymatic Interactions

This compound acts as a competitive ATP inhibitor, binding to the catalytic domain of CaMKK.

Kinase Inhibition Assay

-

Assay Conditions :

Selectivity Data

This compound exhibits off-target inhibition at 1 μM against:

| Kinase | % Activity Remaining |

|---|---|

| MNK1 | 30% |

| ERK8 | 38% |

| PIM3 | 25% |

| CK2 | 47% |

| Data from kinase profiling studies . |

Structural Confirmation

-

Spectroscopy :

Solubility and Stability

-

Solubility : 10 mg/mL in DMSO; poor aqueous solubility due to π-π stacking and H-bonding of the carboxylic acid group .

Pharmacokinetic Considerations

科学研究应用

Mechanistic Insights into CaMKK Pathways

STO-609 serves as a critical tool for investigating the role of the CaMKK pathway in cellular processes. By selectively inhibiting CaMKK, researchers can elucidate the downstream effects on signaling cascades involving AMPK and other calcium-dependent pathways.

Case Study: CaMKK and Metabolic Disorders

Research has demonstrated that inhibition of CaMKK2 by this compound protects against non-alcoholic fatty liver disease (NAFLD). In a study involving mouse models, treatment with this compound resulted in significant reductions in hepatic steatosis and improvements in metabolic homeostasis, highlighting its potential as a therapeutic agent for metabolic disorders .

Cancer Research Applications

This compound has been employed to explore its effects on cancer cell growth and signaling. The compound's ability to inhibit CaMKK2 has implications for understanding tumorigenesis and cancer progression.

Data Table: Effects of this compound on Cancer Cell Lines

| Cell Line | Treatment | Outcome |

|---|---|---|

| A549 (Lung Cancer) | 10 µM this compound | Reduced AMPK phosphorylation |

| PC3 (Prostate) | 20 µM this compound | Inhibited cell proliferation |

| HCT116 (Colon) | 5 µM this compound | Induced apoptosis |

In A549 cells, for instance, the inhibition of AMPK phosphorylation by this compound suggests a role for CaMKK2 in mediating survival signals in cancer cells . This finding underscores the importance of CaMKK signaling in cancer biology.

Neurobiology Studies

The role of CaMKK in neuronal signaling has also been a focus of research using this compound. The compound's ability to modulate calcium-dependent pathways provides insights into neurodegenerative diseases.

Case Study: Neuroprotection Mechanisms

In studies examining neuroprotective strategies, researchers have utilized this compound to assess its impact on neuronal survival under stress conditions. The inhibition of CaMKK pathways was shown to confer protection against excitotoxicity, suggesting potential therapeutic applications for neurodegenerative disorders .

Pharmacological Properties and Safety Profile

This compound is characterized by its selectivity and low cytotoxicity at effective concentrations. Studies indicate that concentrations up to 10 µg/ml do not adversely affect cellular viability, making it suitable for various experimental applications .

Pharmacokinetics Overview

Research into the pharmacokinetics of this compound has revealed:

作用机制

STO609 通过选择性抑制 CaM-KKα 和 CaM-KKβ 的活性来发挥作用。 它与 CaM-KK 的催化域结合,并与 ATP 竞争,从而阻止下游靶点的磷酸化 。 这种抑制导致 CaM-KIV 和其他下游激酶的激活减少,最终影响各种细胞过程,如钙信号传导和自噬 。

相似化合物的比较

STO609 在其对 CaM-KKα 和 CaM-KKβ 的高度选择性和效力方面是独特的。类似的化合物包括:

Autocamtide-2 相关抑制肽: CaM 激酶 II 的特异性抑制剂,IC50 为 40 nM.

酚妥拉明盐酸盐: 一种非选择性的 α-肾上腺素受体拮抗剂,具有降压和血管扩张作用.

硝苯地平: 一种二氢吡啶类钙通道阻滞剂,用于抑制细胞外钙离子跨膜流入.

STO609 脱颖而出,因为它对 CaM-KK 的高度选择性,而不会显着影响其他激酶,如 CaM-KI、CaM-KIV、蛋白激酶 C、肌球蛋白轻链激酶、蛋白激酶 A 和 p42 丝裂原活化蛋白激酶 。

生物活性

STO-609 is a selective, small-molecule inhibitor of calcium/calmodulin-dependent protein kinase kinase (CaMKK), specifically targeting CaMKK1 and CaMKK2. This compound has garnered attention for its role in various biological processes, including metabolic regulation, cancer cell growth, and inflammation. This article provides a detailed overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound operates primarily by inhibiting the ATP-binding site of CaMKKs, which are critical for activating downstream targets such as CaMK1, CaMK2, and AMPK. The selectivity of this compound is significant; it shows over 80-fold selectivity against other kinases like PKC and PKA, making it a valuable tool in pharmacological research .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits CaMKK activity with an IC50 value in the low nanomolar range (approximately 17 nM) for CaMKK2 . These studies also highlight that high concentrations of ATP can displace this compound from its binding site, confirming the competitive nature of its inhibition.

In Vivo Studies

Research involving mouse models has shown that administration of this compound can reverse metabolic dysfunctions associated with non-alcoholic fatty liver disease (NAFLD). In these studies, intraperitoneal administration resulted in significant reductions in hepatic steatosis markers .

Table 1: Summary of In Vivo Effects of this compound on NAFLD

Case Study 1: Metabolic Regulation

A study published in The Journal of Biological Chemistry explored the effects of this compound on metabolic regulation in cancer cells. The findings indicated that inhibition of CaMKK2 led to altered ghrelin signaling in the hypothalamus, suggesting a broader impact on whole-body metabolism .

Case Study 2: Cancer Cell Growth

In another investigation, researchers examined the role of this compound in modulating cancer cell proliferation. The study found that treatment with this compound significantly inhibited growth in various cancer cell lines by disrupting CaMKK-mediated signaling pathways essential for cell survival and proliferation .

Toxicity and Pharmacokinetics

The safety profile of this compound has been characterized through pharmacokinetic studies in mice. Results indicate that while the liver is the primary target organ, detectable levels were also found in the intestine, kidney, spleen, and pancreas. Toxicity assessments revealed no significant adverse effects at therapeutic doses .

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Half-life | ~2 hours |

| Bioavailability | ~30% |

| Major Metabolites | Mono-hydroxylated forms |

属性

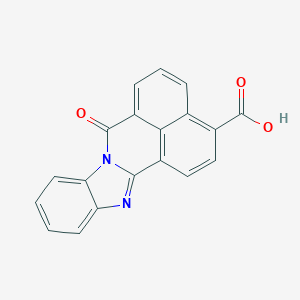

IUPAC Name |

11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10N2O3/c22-18-13-5-3-4-10-11(19(23)24)8-9-12(16(10)13)17-20-14-6-1-2-7-15(14)21(17)18/h1-9H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKOWOGZBMOVBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52029-86-4 | |

| Record name | STO 609 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052029864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STO-609 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV7Q6X3C4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。